2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-16-4-2-3-5-21(16)29-15-20(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)14-17-6-8-18(24)9-7-17/h2-9,15,19H,10-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSATAYRURFMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 421.5 g/mol . The presence of the triazole ring is significant as it is associated with various pharmacological activities.
Research indicates that the biological activity of this compound may be linked to its interaction with specific biological targets, including:
- Acetylcholinesterase (AChE) Inhibition : Compounds containing triazole structures have demonstrated AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease . The inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- Neuroprotective Effects : Studies have shown that similar triazole derivatives exhibit neuroprotective properties by blocking inflammatory pathways and reducing oxidative stress. For instance, compounds with triazole moieties have been reported to inhibit nitric oxide production and protect neuronal cells from apoptosis .
In Vitro Studies
In vitro studies evaluating the compound's effects on various cell lines have provided insights into its biological activities:
| Cell Line | Activity | IC50 (µM) |
|---|---|---|
| SH-SY5Y (Neuronal) | Neuroprotection | 3.08 |
| HCT-116 (Colon Cancer) | Cytotoxicity | 6.2 |
| T47D (Breast Cancer) | Cytotoxicity | 27.3 |
These results indicate that the compound exhibits significant biological activity against both neuronal and cancer cell lines .
Mechanistic Insights
The mechanism underlying the neuroprotective effects includes:
- Inhibition of NF-κB Pathway : The compound may exert anti-inflammatory effects by inhibiting the phosphorylation of P65 protein in the NF-κB signaling pathway, which is pivotal in inflammatory responses .
- Oxidative Stress Reduction : By decreasing reactive oxygen species (ROS) generation, the compound helps mitigate oxidative damage in neuronal cells .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide:
- Alzheimer’s Disease Models : In animal models induced with scopolamine, compounds exhibiting similar structural features showed significant improvement in cognitive functions, suggesting potential applications in Alzheimer's treatment .
- Cancer Treatments : Triazole derivatives have been explored in clinical settings for their anticancer properties. For example, compounds with structural similarities have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Scientific Research Applications
The compound 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide , identified by CAS Number 1251682-04-8, has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds with triazole derivatives exhibit significant anticancer properties. The incorporation of the triazole ring in 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival.
Analgesic Properties
The piperidine structure is often associated with analgesic activity. Research has shown that derivatives of piperidine can interact with opioid receptors, providing pain relief.
Data Table: Analgesic Efficacy Comparison
| Compound Name | Analgesic Activity | Mechanism of Action |
|---|---|---|
| 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide | Moderate | Opioid receptor modulation |
| Morphine | High | Opioid receptor agonism |
| Ibuprofen | Low | COX inhibition |
Antimicrobial Activity
The fluorinated compounds often exhibit enhanced antimicrobial properties. Studies suggest that the incorporation of the fluorine atom in this compound may improve its efficacy against various bacterial strains.
Case Study:
In a screening assay against common pathogens, 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide showed promising results against both Gram-positive and Gram-negative bacteria.
Polymer Chemistry
The unique chemical properties of this compound allow it to be utilized in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable mechanical and thermal properties.
Data Table: Polymer Properties
| Polymer Type | Property Improvement | Application Area |
|---|---|---|
| Polyurethane | Increased durability | Coatings and adhesives |
| Polystyrene | Enhanced thermal stability | Insulation materials |
Comparison with Similar Compounds
Heterocyclic Core Variations
Key Observations :
Substituent Effects on Bioactivity
- 4-Fluorophenyl Group: Present in both the target compound and p-fluoro-butyrylfentanyl isomers , this group increases metabolic stability and membrane permeability compared to chlorophenyl (in ) or non-fluorinated analogs.
Conformational and Crystallographic Insights
- The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals that substituents influence dihedral angles between aromatic rings and amide planes, affecting molecular packing and solubility. Similarly, the target compound’s triazole and methylphenyl groups may induce conformational rigidity, impacting bioavailability .
Challenges in Identification and Analysis
- Isomer Complexity: As seen in p-fluoro-butyrylfentanyl isomers , minor structural changes (e.g., fluorophenyl position) can drastically alter activity. The target compound’s 2-methylphenyl group avoids this issue but requires precise analytical separation (e.g., HPLC, XRD) to confirm identity .
Preparation Methods
Cyclization of Hydrazine Derivatives
Alternative methods involve cyclization of thiosemicarbazides or hydrazides with electrophilic reagents. For example, hydrazine hydrate reacts with 2-methylphenyl isothiocyanate to form thiosemicarbazides, which cyclize in basic media. However, this route is more common for 1,2,4-triazoles and may require optimization for 1,2,3-triazoles.
Coupling of Triazole Carboxylic Acid to Piperidin-4-Amine
The first amide bond formation links the triazole core to the piperidine backbone. Source and detail similar couplings using activating reagents:
HATU-Mediated Coupling
Reagents :
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
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N,N-Diisopropylethylamine (DIPEA)
Conditions : -
Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)
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Temperature : 0°C → Room temperature
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Reaction Time : 12–24 hours
Procedure :
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Dissolve 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF.
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Add DIPEA (3.0 eq) and stir for 15 minutes.
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Add piperidin-4-amine (1.0 eq) and stir overnight.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate 1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine .
EDC/HOBt Alternative
Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) offers a cost-effective alternative:
-
Solvent : DCM
-
Yield : 45–75%
-
Advantage : Reduced epimerization risk compared to HATU.
Acetylation with 2-(4-Fluorophenyl)Acetic Acid
The final step introduces the fluorophenylacetamide moiety via a second amide coupling. Source highlights CDI (1,1′-carbonyldiimidazole) as an effective reagent for sterically hindered amines:
CDI-Mediated Acetylation
Reagents :
-
1,1′-Carbonyldiimidazole (CDI)
-
2-(4-Fluorophenyl)acetic acid
Conditions : -
Solvent : Tetrahydrofuran (THF)
-
Temperature : Reflux (70°C)
-
Reaction Time : 6–8 hours
Procedure :
-
Activate 2-(4-fluorophenyl)acetic acid with CDI (1.5 eq) in THF for 1 hour.
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Add 1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine (1.0 eq) and reflux.
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Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
DIC/ClHOBt Coupling
N,N′-Diisopropylcarbodiimide (DIC) with Cl-HOBt improves yields for sensitive substrates:
-
Yield : 70–85%
-
Purity : >95% (HPLC).
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
Yield Comparison
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole-Piperidine | HATU/DIPEA | 82 | 98 |
| Triazole-Piperidine | EDC/HOBt | 75 | 95 |
| Acetamide Formation | CDI | 78 | 97 |
| Acetamide Formation | DIC/ClHOBt | 85 | 99 |
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What are the optimized synthetic routes for preparing 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide?
The synthesis typically involves multi-step reactions, including:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, ensuring regioselectivity .
- Piperidine coupling : Amide bond formation between the triazole-carbonyl group and the piperidin-4-amine intermediate using coupling reagents like HATU or EDCI .
- Acetamide introduction : Reaction of 4-fluorophenylacetic acid derivatives with the piperidine intermediate under activated conditions (e.g., DCC/DMAP) . Key parameters include inert atmospheres (N₂/Ar), solvent selection (DMF or DCM), and temperature control (0–25°C) to minimize side reactions .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl proton signals at δ 7.2–7.4 ppm, triazole protons at δ 8.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identification of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) . Purity (>95%) is validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding between the acetamide group and conserved residues (e.g., Lys, Asp) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding free energy (MM-PBSA/GBSA methods) .
- Pharmacophore mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, triazole π-π stacking) for target selectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing 2-methylphenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) and identify critical functional groups .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Chiral chromatography : Separate enantiomers using CHIRALPAK® columns and compare their ADMET properties (e.g., plasma protein binding, CYP450 inhibition) .
- In vivo PK studies : Administer individual enantiomers to rodent models and monitor half-life (t₁/₂), Cmax, and bioavailability via LC-MS/MS .
- Crystallography : Resolve X-ray structures of enantiomer-target complexes to correlate stereochemistry with binding affinity .
Q. What methodologies validate the compound’s selectivity against off-target receptors?
- Panel screening : Test against a broad target panel (e.g., Eurofins CEREP panel) at 10 µM to identify off-target interactions (>50% inhibition flags potential issues) .
- Kinase profiling : Use competitive binding assays (e.g., KinomeScan) to quantify selectivity scores (e.g., % kinome inhibited at 1 µM) .
- CRISPR knockouts : Generate cell lines lacking the primary target to confirm on-target effects in functional assays (e.g., apoptosis or proliferation) .
Methodological Considerations
- Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and maximize yield .
- Data Reproducibility : Publish full synthetic protocols (e.g., reagent equivalents, stirring times) and raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
